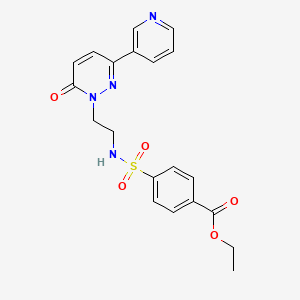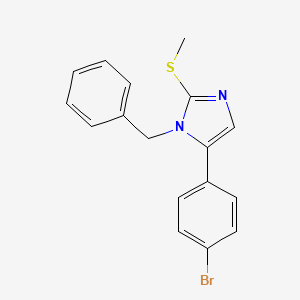![molecular formula C17H11ClN6O3 B2844837 3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-21-9](/img/structure/B2844837.png)
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has been synthesized through a variety of methods.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of various synthetic methodologies for triazolo[4,5-d]pyrimidin-7-ones and related compounds. These methodologies often involve the cyclization of precursor compounds in the presence of different reagents to obtain novel derivatives with potential biological activities. For example, El-Agrody et al. (2001) described the heteroaromatization process to synthesize new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, showcasing a variety of reagents to obtain compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Antimicrobial Evaluation
The antimicrobial properties of triazolo[4,5-d]pyrimidin-7-ones and related heterocyclic compounds have been a significant area of interest. Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety and evaluated their antimicrobial activities, providing insights into potential applications in combating microbial infections (Abdel-Monem, 2010).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for exploring their chemical properties and potential applications. Studies such as those by Lahmidi et al. (2019) focus on the synthesis, crystal structure analysis, and spectroscopic characterization of triazolo[4,5-d]pyrimidin-7-ones derivatives, providing a foundation for further exploration of their chemical behavior and interaction mechanisms (Lahmidi et al., 2019).
Biological Activity
The search for new compounds with biological activity is a driving force behind much of the research in this area. Compounds derived from triazolo[4,5-d]pyrimidin-7-one have been investigated for various biological activities, including as potential antiasthma agents. The study by Medwid et al. (1990) highlights the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as mediator release inhibitors, opening avenues for novel antiasthma therapies (Medwid et al., 1990).
Safety And Hazards
The safety and hazards associated with triazolopyrimidines would depend on their specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling them.
Future Directions
The study of triazolopyrimidines is a promising area of research due to their wide range of biological activities. Future research could focus on the synthesis of new derivatives, investigation of their biological activities, and elucidation of their mechanisms of action12.
Please note that this is a general analysis based on the class of compounds that “3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to. For a comprehensive analysis of this specific compound, more specific studies would be needed.
properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-2-1-3-14(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-4-6-13(7-5-11)24(26)27/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRLEYNTHTKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

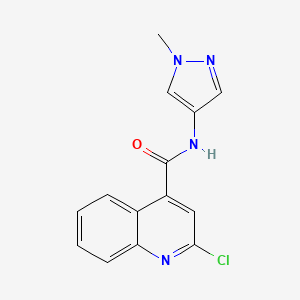
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
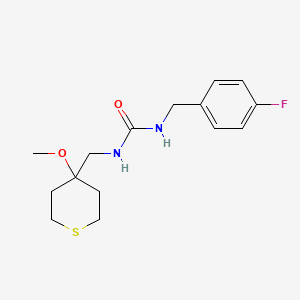
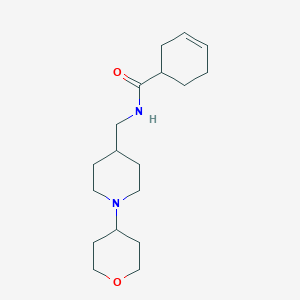
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)
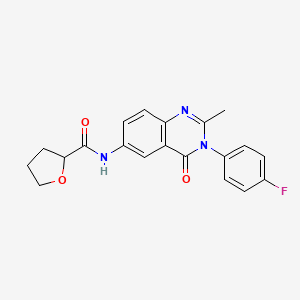
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)
